molecular formula C16H20N2O3 B15288240 Carboxyprimaquine Methyl Ester

Carboxyprimaquine Methyl Ester

Cat. No.: B15288240
M. Wt: 288.34 g/mol
InChI Key: LUUKHBGFHNUUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxyprimaquine methyl ester (CPQ-ME) is a Phase I metabolite of the antimalarial drug primaquine (PQ). It is formed via sequential biotransformation:

Oxidative deamination of PQ to PQ-aldehyde.

Oxidation to carboxyprimaquine (cPQ).

Methylation of the carboxylic acid group to form CPQ-ME .

Properties

IUPAC Name

methyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(6-7-15(19)21-3)18-14-10-13(20-2)9-12-5-4-8-17-16(12)14/h4-5,8-11,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUKHBGFHNUUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)NC1=C2C(=CC(=C1)OC)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxyprimaquine Methyl Ester can be synthesized through various chemical reactions. One common method involves the hydrogenation of carboxyprimaquine-β-D-glucuronide benzyl ester using palladium on carbon (Pd/C) as a catalyst in ethanol under hydrogen gas . Another method involves the reduction of benzyl 1-O-levulinyl-D-glucuronate with sodium borohydride (NaBH4) in glacial acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to confirm the identity and purity of the compound .

Chemical Reactions Analysis

Hydrolysis and Degradation

The hydrolysis of Carboxyprimaquine Methyl Ester to regenerate carboxyprimaquine involves:

  • Acid-catalyzed acidolysis : Propionic acid or similar carboxylic acids act as catalysts in the presence of water .

  • Mechanism : The ester reacts with water to produce carboxyprimaquine and methanol. The catalyst (e.g., propionic acid) enhances reaction kinetics by stabilizing intermediates and driving methanol removal.

Reaction Equation :
RCOOCH3+H2OPropionic acid catalystRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{Propionic acid catalyst}} \text{RCOOH} + \text{CH}_3\text{OH}

Metabolic Pathways

In biological systems, this compound arises from primaquine metabolism:

  • Oxidative deamination : Primaquine undergoes amine oxidation to form carboxyprimaquine .

  • Methylation : Subsequent methylation of the carboxylic acid group yields the methyl ester .

LC–MS/MS Data (from human metabolism studies):

Metabolite Exact Mass Molecular Formula Key Fragment Ions
This compound275.1385C₁₅H₁₈N₂O₃m/z 274.1549

Analytical Methods

  • HPLC-MS : Used to monitor reaction progress and quantify products.

  • NMR and HRMS : Confirm structural integrity and purity .

  • DSC/TGA : Characterize thermal stability and degradation profiles.

Key Observations

  • Enhanced Bioactivity : Metabolites of this compound exhibit improved antimalarial activity compared to primaquine .

  • Safety Considerations : Diazomethane is highly toxic and explosive, requiring specialized handling .

  • Catalyst Efficiency : Propionic acid accelerates hydrolysis kinetics by maintaining a stable carboxylic acid concentration in the reaction system .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₁₆H₂₁N₂O₃.
  • Mass spectrometry : [M+H]⁺ at m/z 289.1560 with fragments at m/z 257.1287 (loss of CH₃OH) and m/z 175.0843 (loss of C₆H₁₀O₂) .
  • Structural confirmation : Matches synthetic CPQ-ME in LC-MS/MS retention time and fragmentation patterns .

Comparison with Related Primaquine Metabolites

CPQ-ME is one of several PQ metabolites detected in human plasma. Below is a comparative analysis of its structural, metabolic, and pharmacokinetic properties:

Table 1: Key Metabolites of Primaquine

Compound Name Phase Molecular Formula m/z [M+H]⁺ Key Features Reference
Carboxyprimaquine methyl ester I C₁₆H₂₁N₂O₃ 289.1560 Methyl ester of cPQ; increased lipophilicity
Carboxyprimaquine lactam I C₁₅H₁₇N₂O₂ 257.1273 Cyclic lactam structure
Dihydroxy-carboxyprimaquine methyl ester I C₁₆H₂₁N₂O₄ 321.1454 Additional hydroxyl group
PQN-carbamoyl glucuronide II C₂₂H₂₇N₃O₈ 480.1992 Glucuronide conjugation
Carboxyprimaquine-β-d-glucuronide II C₂₂H₂₇N₂O₉ N/A Glucuronide derivative of cPQ

Structural and Metabolic Differences

  • CPQ-ME vs. Carboxyprimaquine (cPQ) :

    • CPQ-ME is the methyl ester of cPQ, enhancing lipophilicity compared to the polar carboxylic acid .
    • cPQ is a major circulating metabolite with 1,000-fold higher exposure to the (R)-enantiomer than (S)-enantiomer in plasma .
    • CPQ-ME is less abundant in plasma, suggesting rapid hydrolysis back to cPQ or further metabolism .
  • CPQ-ME vs. Phase II Metabolites: Glucuronides (e.g., PQN-carbamoyl glucuronide) exhibit increased water solubility due to glucuronic acid conjugation, favoring renal excretion . Glycosylated PQ (m/z 422.2315) represents another Phase II pathway, altering pharmacokinetics and tissue distribution .
  • CPQ-ME vs. Lactam Derivatives :

    • Carboxyprimaquine lactam forms a cyclic structure , likely influencing stability and biological activity .

Pharmacokinetic Insights

  • CPQ-ME Detection : Detected in plasma post-PQ administration but at lower concentrations than cPQ .
  • Enantiomeric Disparity : While cPQ shows dramatic enantiomeric exposure differences (R >> S), CPQ-ME’s stereoselectivity remains uncharacterized .

Research Implications

  • Metabolic Pathways: CPQ-ME formation involves monoamine oxidase-A (MAO-A), a target for modulating PQ metabolism and toxicity .
  • Therapeutic Potential: Unlike cPQ, CPQ-ME’s ester group may enhance membrane permeability, though its antimalarial activity is unconfirmed .
  • Analytical Challenges : Differentiation of CPQ-ME from isomers (e.g., dihydroxy derivatives) requires high-resolution LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.